molecular formula C19H27ClN4O2 B3000587 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride CAS No. 1190005-63-0

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride

Cat. No. B3000587
M. Wt: 378.9
InChI Key: CVMWZUPKQZRGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O2 and its molecular weight is 378.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-(1-ethyl-1H-imidazol-2-yl)piperazine with 4-methoxyacetophenone in the presence of a reducing agent and a catalyst to yield the desired product.

Starting Materials
4-(1-ethyl-1H-imidazol-2-yl)piperazine, 4-methoxyacetophenone, Reducing agent, Catalyst, Hydrochloric acid, Solvent

Reaction
Step 1: Dissolve 4-(1-ethyl-1H-imidazol-2-yl)piperazine and 4-methoxyacetophenone in a suitable solvent., Step 2: Add a reducing agent and a catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Quench the reaction with hydrochloric acid and isolate the product by filtration or extraction., Step 4: Purify the product by recrystallization or chromatography.

properties

IUPAC Name

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2.ClH/c1-3-21-11-10-20-19(21)23-14-12-22(13-15-23)18(24)9-6-16-4-7-17(25-2)8-5-16;/h4-5,7-8,10-11H,3,6,9,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMWZUPKQZRGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride

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